EGFR/ErbB-2 Inhibitor EGFR/ErbB-2 Inhibitor
Brand Name: Vulcanchem
CAS No.: 179248-61-4
VCID: VC20878898
InChI: InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol

EGFR/ErbB-2 Inhibitor

CAS No.: 179248-61-4

Cat. No.: VC20878898

Molecular Formula: C23H21N3O3

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

EGFR/ErbB-2 Inhibitor - 179248-61-4

Specification

CAS No. 179248-61-4
Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
IUPAC Name 6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Standard InChI InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)
Standard InChI Key DNOKYISWMVFYFA-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Appearance Assay:≥95%A crystalline solid

Introduction

Mechanism of Action

EGFR/ErbB-2 inhibitors function by targeting the tyrosine kinase domains of both receptors simultaneously. These dual inhibitors compete with ATP for binding to the catalytic domain of the receptors, preventing phosphorylation and subsequent activation of downstream signaling pathways . The primary pathways affected include the PI3K/AKT pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK pathway, which drives cell proliferation . By inhibiting these signaling cascades, EGFR/ErbB-2 inhibitors induce cell cycle arrest and promote apoptosis in cancer cells dependent on these pathways.

Dual inhibition provides a significant advantage over single-target inhibitors by preventing compensatory signaling. When only EGFR is targeted, cancer cells may circumvent this blockade by upregulating ERBB2/HER2 signaling, and vice versa . The dual inhibition approach blocks this compensatory mechanism, potentially resulting in more durable responses and reducing the development of resistance .

Types of EGFR/ErbB-2 Inhibitors

Several EGFR/ErbB-2 inhibitors have been developed and evaluated in clinical settings. These inhibitors vary in their potency, selectivity, and pharmacokinetic properties. The most prominent examples include:

Table 1: Comparison of Key EGFR/ErbB-2 Inhibitors

InhibitorTarget SpecificityMechanismClinical Development StageKey Indications
LapatinibEGFR/ErbB-2 dual inhibitorReversible TKIApprovedHER2+ breast cancer
AZD8931EGFR/ErbB-2/ErbB-3 inhibitorReversible TKIPhase I/IIColorectal cancer
AfatinibPan-HER inhibitor (EGFR/ErbB-2/ErbB-4)Irreversible TKIApprovedNSCLC, trastuzumab-resistant EG cancer

Lapatinib: A Dual EGFR/ErbB-2 Inhibitor

Lapatinib is one of the first and most extensively studied dual EGFR/ErbB-2 tyrosine kinase inhibitors. It is a small molecule that reversibly binds to the ATP-binding pocket of the kinase domains of both EGFR and ErbB-2 . In preclinical studies, lapatinib demonstrated potent inhibition of tumor cell growth in various human tumor xenograft models .

Phase I studies of lapatinib have shown that doses up to 1,800 mg per day are generally well-tolerated. The most common adverse events observed were diarrhea and rash, with only two out of 43 patients experiencing grade 3 toxicity (diarrhea) and no grade 4 toxicities reported . Clinical activity was observed in multiple tumor types, with nine patients remaining on study for four months or longer, including one patient with head and neck cancer who achieved a complete response .

In a phase IB study involving pretreated metastatic cancer patients, lapatinib demonstrated efficacy in breast cancer patients who had developed resistance to trastuzumab (Herceptin). Three patients with trastuzumab-refractory breast cancer achieved partial responses, and 12 patients with various tumor types exhibited stable disease . Assessment of biological correlates indicated that increased tumor cell apoptosis, as measured by the terminal deoxynucleotide transferase-mediated dUTP nick-end labeling assay, correlated with clinical response .

AZD8931: A Triple Inhibitor of EGFR, ERBB2, and ERBB3

AZD8931 represents an advancement in ErbB-family inhibition, functioning as a novel tyrosine kinase inhibitor with equipotent inhibition against EGFR, HER2, and HER3 signaling . This triple inhibition approach may offer advantages over dual inhibition by addressing additional resistance mechanisms involving HER3 activation.

A Phase I/II study evaluated AZD8931 in combination with FOLFIRI (irinotecan, 5-FU) chemotherapy in patients with metastatic colorectal cancer. The study utilized a unique approach of high-dose pulsed administration of AZD8931, with patients receiving 4-day pulses of the drug alongside standard chemotherapy . At a dose of 160 mg twice daily, one patient experienced grade 3 dose-limiting toxicity, but this dose was ultimately used for cohort expansion .

Clinical Applications in Various Cancer Types

EGFR/ErbB-2 inhibitors have demonstrated efficacy across multiple cancer types, particularly those characterized by aberrant activation of these receptors.

Table 2: Clinical Applications of EGFR/ErbB-2 Inhibitors in Different Cancer Types

Cancer TypeEGFR/ErbB-2 StatusInhibitorClinical OutcomesReference
Breast CancerERBB2-amplifiedLapatinibEffective in trastuzumab-resistant disease; partial responses observed
Breast CancerERBB2-amplified with high EGFRTrastuzumab + EGFR inhibitorsResistance to anti-ERBB2 antibodies; better response with dual inhibition
Colorectal CancerEGFR-dependentAZD8931 + FOLFIRI25% response rate; median PFS 8.7 months
Esophagogastric CancerERBB2-amplifiedAfatinibResponse associated with EGFR/ERBB2 coamplification
Lung CancerEGFR mutationLapatinib/AfatinibEffective in specific mutations; resistance can develop

In ERBB2-amplified breast cancer, high-level EGFR expression appears to attenuate the effect of anti-ERBB2-directed antibodies like trastuzumab and pertuzumab . Proteomic studies revealed that in cell line models with both ERBB2 amplification and high EGFR expression, the inhibitory effects of these antibodies on key signaling pathways were diminished . This observation suggests that EGFR expression may serve as a diagnostic and predictive biomarker for personalizing treatment approaches in patients with ERBB2-amplified breast cancer .

For colorectal cancer, the factor limiting the efficacy of EGFR-targeted agents is often the compensatory upregulation of HER2 and HER3, which can activate bypass pathways and mediate resistance . Clinical data have demonstrated that HER3 functions as an escape pathway to EGFR blockade through a compensatory shift to HER3 signaling through the PI3K/AKT pathway .

Resistance Mechanisms to EGFR/ErbB-2 Inhibitors

Despite the clinical benefits of EGFR/ErbB-2 inhibitors, both intrinsic and acquired resistance remain significant challenges. Understanding these resistance mechanisms is crucial for developing strategies to overcome or prevent resistance.

Table 3: Key Resistance Mechanisms to EGFR/ErbB-2 Inhibitors

Resistance MechanismDescriptionStrategy to OvercomeReference
ERBB2 signalingIncreased ERBB2 expression causing resistance to EGFR inhibitorsDual EGFR/ERBB2 inhibition
High EGFR expressionAttenuates effect of anti-ERBB2 antibodiesCombined EGFR/ERBB2 inhibition
MET amplificationDrives resistance to ERBB2 inhibitorsCombined ERBB2/MET inhibition
ERK1/2 signaling persistenceContinued pathway activation despite receptor inhibitionMEK inhibition
HER3 upregulationCompensatory signaling through PI3K/AKTTriple inhibition (EGFR/ERBB2/ERBB3)

One of the primary resistance mechanisms to cetuximab, an EGFR-directed antibody, is the activation of ERBB2 signaling . Studies have shown that cetuximab-resistant cell lines often exhibit amplification or increased expression of ERBB2. This resistance can be reversed by targeting ERBB2 using specific short hairpin RNAs (shRNAs) or through combination therapy with trastuzumab and cetuximab . Additionally, treatment with the ERBB2 kinase inhibitor lapatinib can restore sensitivity to cetuximab in resistant cells .

Conversely, high-level EGFR expression in ERBB2-amplified cancer cells can diminish the effectiveness of anti-ERBB2 therapies like trastuzumab and pertuzumab . In cell line models of ERBB2-amplified breast cancer with high EGFR expression, these antibodies failed to fully inhibit key signaling pathways, particularly ERK1/2, RB, and RPS6 phosphorylation . Complete inhibition of signaling was only achieved when both EGFR and ERBB2 were targeted simultaneously .

Research Findings and Clinical Trials

Extensive research has been conducted to evaluate the efficacy and safety of EGFR/ErbB-2 inhibitors in various clinical settings. Key findings from these studies provide insights into their optimal use and potential limitations.

In a phase I study of lapatinib in patients with solid tumors, doses up to 1,800 mg per day were well-tolerated, with diarrhea and rash being the most common adverse events . Clinical activity was observed across various tumor types, suggesting broad applicability of this dual inhibition approach .

A particularly noteworthy finding comes from studies of afatinib in trastuzumab-resistant esophagogastric cancer. Analysis of patients treated with afatinib revealed that sensitivity was associated with coamplification of EGFR and ERBB2, while resistance was linked to MET amplification . In patient-derived xenograft models established from metastatic lesions progressing on afatinib, the combination of afatinib and a MET inhibitor induced complete tumor regression in tumors with ERBB2 and MET coamplification . This finding highlights the importance of comprehensive molecular profiling and rational combination strategies to overcome resistance.

Future Directions

The future of EGFR/ErbB-2 inhibitor development and clinical application lies in several key areas:

  • Biomarker-driven patient selection: Research suggests that EGFR expression may serve as a biomarker for predicting response to anti-ERBB2 therapies in ERBB2-amplified breast cancer . Similarly, coamplification of EGFR and ERBB2 appears to predict response to afatinib in trastuzumab-resistant esophagogastric cancer . Refining these biomarkers and identifying additional predictive factors will be crucial for optimizing patient selection.

  • Rational combination strategies: The identification of resistance mechanisms involving MET amplification points to the potential benefit of combining EGFR/ErbB-2 inhibitors with MET inhibitors in appropriate patients . Similarly, targeting downstream pathways like MEK/ERK might overcome resistance mediated by persistent ERK signaling .

  • Innovative dosing strategies: The approach of high-dose pulsed administration of AZD8931, as opposed to continuous dosing, represents an interesting direction for optimizing the therapeutic window of these agents . Further studies exploring alternative dosing regimens may lead to improved efficacy and tolerability profiles.

  • Non-invasive monitoring of resistance development: The detection of MET amplification in plasma cell-free DNA of patients who developed resistance to afatinib suggests the potential utility of liquid biopsies for monitoring treatment response and resistance emergence . Expanding these approaches to other resistance mechanisms could enable more timely therapeutic adjustments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator